Brucine Sulfate Heptahydrate [for Nitrate Analysis]
CAS No.:
Cat. No.: VC13577062
Molecular Formula: C23H42N2O15S
Molecular Weight: 618.7 g/mol
* For research use only. Not for human or veterinary use.
![Brucine Sulfate Heptahydrate [for Nitrate Analysis] -](/images/structure/VC13577062.png)
Specification
Molecular Formula | C23H42N2O15S |
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Molecular Weight | 618.7 g/mol |
IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate |
Standard InChI | InChI=1S/C23H26N2O4.H2O4S.7H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2/t13-,18-,19-,21-,22-,23+;;;;;;;;/m0......../s1 |
Standard InChI Key | GKMNADXKDGDKNA-CSIATQOSSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
SMILES | COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
Canonical SMILES | COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Brucine sulfate heptahydrate is a sulfate salt derived from brucine, a dimethoxy analog of strychnine. The compound’s systematic IUPAC name reflects its complex stereochemistry: (R,5a,S,8a,R,13a,S,15a,S,15b,R)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate . Its molecular formula is most accurately represented as C₄₆H₆₈N₄O₁₉S, accounting for two brucine molecules (C₂₃H₂₆N₂O₄ each), one sulfuric acid (H₂SO₄), and seven water molecules (7H₂O) . This formulation aligns with a molecular weight of 1,013.11 g/mol .
Crystallographic and Stereochemical Features
The compound crystallizes as a white to off-white powder with a melting point of 180°C . Its optical activity, reported as [α]²²/D +24° (c = 1 in H₂O), underscores the chiral centers inherent to the brucine scaffold . X-ray diffraction studies reveal a polycyclic framework featuring indole and quinoline moieties, stabilized by hydrogen bonding from the sulfate and water molecules .
Synthesis and Purification
Brucine sulfate heptahydrate is synthesized via the neutralization of brucine free base with sulfuric acid in aqueous medium, followed by recrystallization to isolate the heptahydrate form. Industrial-grade production adheres to ACS (American Chemical Society) specifications, ensuring ≥98% purity for analytical applications . Key steps include:
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Dissolution: Brucine base is dissolved in hot deionized water.
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Acidification: Concentrated sulfuric acid is added dropwise to achieve pH < 2.
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Crystallization: Slow cooling induces precipitation, with heptahydrate crystals filtered and dried under vacuum .
Physicochemical Properties
The compound’s solubility and stability profile is critical for its analytical utility:
Thermogravimetric analysis confirms the loss of seven water molecules between 100–150°C, followed by sulfate decomposition above 300°C .
Analytical Application: Nitrate Determination
Mechanism of the Brucine-Nitrate Reaction
In acidic media (H₂SO₄), brucine sulfate reacts with nitrate ions (NO₃⁻) to form a nitrated brucine derivative, which exhibits strong absorbance at 410 nm (ε ≈ 7,500 L·mol⁻¹·cm⁻¹) . The reaction proceeds as:
Note: Sulfanilic acid is often added to mitigate interference from chloride ions .
EPA Method 352.1 Workflow
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Sample Preparation: Dilute water samples to ≤10 mg/L NO₃⁻-N.
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Reagent Addition:
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2 mL brucine-sulfanilic acid solution (1% brucine in HCl).
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10 mL H₂SO₄ (4:1 v/v).
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Incubation: Heat at 100°C for 20 minutes.
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Spectrophotometry: Measure absorbance at 410 nm against a reagent blank .
Calibration curves (0–10 mg/L NO₃⁻-N) yield linearity (R² > 0.995), with a detection limit of 0.01 mg/L .
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